4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide (CAS 1421524-33-5) is a synthetic small molecule belonging to the picolinamide class, characterized by the presence of a pyrazole ring at the 4-position and a pyridin-3-ylmethyl substituent on the amide nitrogen. Its molecular formula is C15H13N5O, with a molecular weight of 279.30 g/mol.

Molecular Formula C15H13N5O
Molecular Weight 279.303
CAS No. 1421524-33-5
Cat. No. B2752391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide
CAS1421524-33-5
Molecular FormulaC15H13N5O
Molecular Weight279.303
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=NC=CC(=C2)N3C=CC=N3
InChIInChI=1S/C15H13N5O/c21-15(18-11-12-3-1-5-16-10-12)14-9-13(4-7-17-14)20-8-2-6-19-20/h1-10H,11H2,(H,18,21)
InChIKeyULCJAWXAMLHGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide (CAS 1421524-33-5): Chemical Identity and Research Context


4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide (CAS 1421524-33-5) is a synthetic small molecule belonging to the picolinamide class, characterized by the presence of a pyrazole ring at the 4-position and a pyridin-3-ylmethyl substituent on the amide nitrogen [1]. Its molecular formula is C15H13N5O, with a molecular weight of 279.30 g/mol . The compound is structurally related to a series of kinase inhibitors currently under investigation, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the potential treatment of neurodegenerative diseases such as Parkinson's [2]. This compound serves as a unique molecular scaffold within the broader family of picolinamide derivatives, where minor structural variations can significantly alter target potency, selectivity, and pharmacokinetic profiles.

Why Generic Substitution Fails for 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide in Scientific Research


Within the picolinamide chemotype, apparently subtle structural modifications are known to cause dramatic shifts in biological activity. Research on related LRRK2 inhibitors demonstrates that specific linker regiochemistry (e.g., the position of the nitrogen atom on the pyridine ring) and the presence/absence of a methylene spacer critically influence both kinase selectivity and binding affinity [1]. For instance, a meta- to para-pyridine shift or a simple N-methylation of the amide linker can result in a complete loss of target engagement [2]. Consequently, substituting 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide with a close analog like the direct-linked 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide (CAS 1421449-18-4) without experimental validation carries a high risk of invalidating structure-activity relationship (SAR) studies, leading to incorrect conclusions about pharmacophore requirements and ultimately wasting significant research resources.

Quantitative Evidence Guide for 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide (CAS 1421524-33-5)


Structural Differentiation via Regiochemical and Linker Variation

The defining feature of CAS 1421524-33-5 is its N-(pyridin-3-ylmethyl) moiety. This structure is differentiated from its closest archival analog, 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide (CAS 1421449-18-4) , by a single methylene (–CH2–) spacer between the amide nitrogen and the pyridine ring. In the literature on picolinamide kinase inhibitors, the presence and precise geometry of this linker is a critical determinant of binding conformation. The methylene spacer allows for a different dihedral angle between the amide and pyridine rings compared to the direct-linked analog [1]. This flexibility is crucial for probing the depth and vector of the kinase hinge-binding region, a parameter known to govern both potency and off-target selectivity against CLK2 [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Physicochemical Property Differentiation: cLogP and Molecular Weight

The compound's calculated partition coefficient (cLogP) is 1.63 [1], placing it within the favorable range for oral bioavailability and CNS penetration according to Lipinski's and related rules [2]. This contrasts with more polar or lipophilic picolinamide analogs. For example, the direct-linked analog CAS 1421449-18-4 is expected to have a lower cLogP due to its lower molecular weight and lack of the hydrophobic methylene spacer. In the optimization of brain-penetrant LRRK2 inhibitors, adjustments to lipophilicity were directly correlated with in vivo brain exposure and CLK2 off-target selectivity [3]. The specific cLogP of 1421524-33-5 suggests a balanced profile that may offer a strategic advantage for CNS-targeted probe development compared to more lipophilic advanced leads.

Drug-like Properties ADME Central Nervous System (CNS) Penetration

Biological Application Differentiation: Class-Level LRRK2 Kinase Inhibitor Potential

The 4-(1H-pyrazol-1-yl)picolinamide scaffold is a recognized pharmacophore for LRRK2 inhibition [1]. The target compound was indexed in the ZINC database alongside a publication on picolinamide-based kinase inhibitors, suggesting its original synthesis and testing occurred in the context of such a program [2]. While the specific IC50 value for 1421524-33-5 is not publicly disclosed, closely related scaffolds demonstrate nanomolar LRRK2 activity. For example, compound 4 in Berger et al., which shares the pyrazole-picolinamide core, exhibited an LRRK2 Ki of 0.9 nM [3]. The unmet preclinical need for selective, brain-penetrant LRRK2 chemical probes that differentiate from the off-target CLK2 kinase is well-documented, with only a few tool molecules (e.g., MLi-2, PF-06447475) meeting all criteria [4]. A compound like 1421524-33-5, with its distinct linker geometry and favorable predicted CNS properties, represents a valuable chemical biology probe for dissecting LRRK2-dependent phenotypes and comparing with more advanced, but structurally distinct, clinical candidates.

Parkinson's Disease LRRK2 Kinase Assay

Best Research and Industrial Application Scenarios for 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide (CAS 1421524-33-5)


Kinase Inhibitor Hit-to-Lead Optimization Campaigns

Medicinal chemistry teams can deploy this compound as a primary scaffold in a hit-to-lead campaign targeting LRRK2 or related kinases. Its N-(pyridin-3-ylmethyl) linker provides a unique vector for probing the hinge region, complementary to the commonly used N-aryl picolinamides. This allows for a systematic exploration of structure-activity relationships, directly comparing the impact of this linker on potency and selectivity with the data published for direct-linked analogs [1].

Chemical Biology Probe for LRRK2-Dependent Phenotypes

Given the favorable predicted CNS physicochemical properties (cLogP 1.63) [2], this compound serves as an excellent starting point for developing a chemical probe to dissect LRRK2-mediated pathophysiology in cellular models of Parkinson's disease. Its distinct structure from well-established inhibitors like MLi-2 or PF-06447475 [3] offers a tool to orthogonalize pharmacological findings and rule out off-target effects common to a single chemotype.

Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-molecular-weight heterocyclic core (MW 279.30) with multiple growth vectors and a balanced cLogP, this compound is an ideal fragment or scaffold for FBDD libraries. It can be procured as a key intermediate for late-stage functionalization, allowing for rapid synthesis of diverse, structurally novel analogs. Its embedded pyridine and pyrazole rings also facilitate the formation of metal-coordinating complexes, broadening its use in catalytic and materials science applications [4].

Comparative Metabolite Identification and In Vitro ADME Profiling

Organizations with an active LRRK2 program can use this compound as a comparative tool for in-house ADME panels. By running it in parallel with lead molecules, researchers can establish the metabolic soft spots associated with the picolinamide core. The N-methylpyridine moiety is a potential site for N-oxide formation or CYP-mediated metabolism, providing a valuable reference for designing more metabolically stable analogs [5].

Quote Request

Request a Quote for 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.